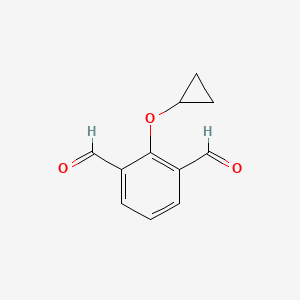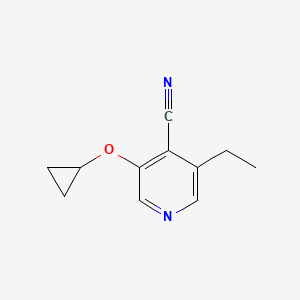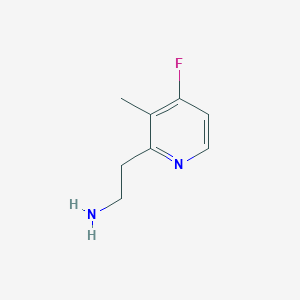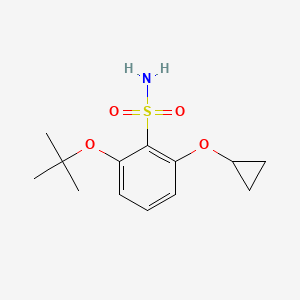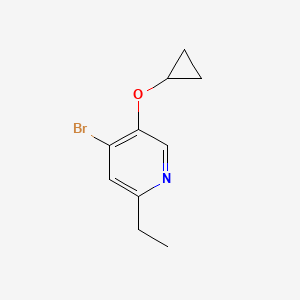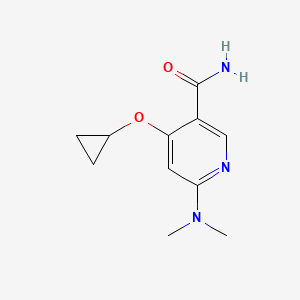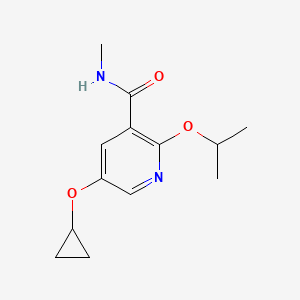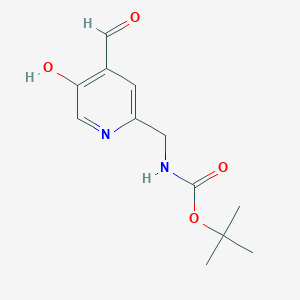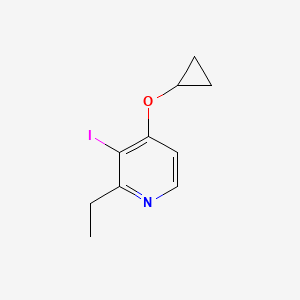
4-Cyclopropoxy-2-ethyl-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-ethyl-3-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol This compound is characterized by the presence of a cyclopropoxy group at the 4-position, an ethyl group at the 2-position, and an iodine atom at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-3-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-4-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethyl-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-3-iodopyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Medicine: The compound may be explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-iodopyridine depends on its specific applicationThe presence of the iodine atom and other functional groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with an iodine atom at the 2-position.
3-Iodopyridine: A halopyridine with an iodine atom at the 3-position.
4-Iodopyridine: A halopyridine with an iodine atom at the 4-position.
Uniqueness
4-Cyclopropoxy-2-ethyl-3-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which can impart distinct chemical and biological properties compared to other iodopyridine derivatives
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-3-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
KWKOVEUNIKZCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


